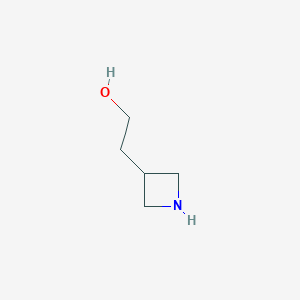

2-(Azetidin-3-yl)ethan-1-ol

Description

Overview of Azetidine (B1206935) Heterocycles in Organic Synthesis

Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial intermediates and structural motifs in a wide array of organic compounds. magtech.com.cn Their importance stems from a combination of ring strain, which is approximately 25.4 kcal/mol, and greater stability compared to their three-membered counterparts, aziridines. rsc.org This intermediate reactivity allows for selective ring-opening reactions under specific conditions, making them versatile synthons. rsc.orgrsc.org In recent years, significant progress has been made in the synthesis and functionalization of azetidines, expanding their utility in constructing complex molecules. rsc.orgresearchwithrutgers.com They are not only raw materials and intermediates but also act as chiral auxiliaries and catalysts in various organic transformations. magtech.com.cn

Defining the Role of 2-(Azetidin-3-yl)ethan-1-ol as a Key Building Block

This compound is a bifunctional molecule that features both a nucleophilic secondary amine within the azetidine ring and a primary alcohol. This dual functionality allows for a wide range of chemical modifications at two distinct points, making it a highly versatile building block in combinatorial chemistry and fragment-based drug discovery. The azetidine ring can be functionalized on the nitrogen atom, while the hydroxyl group of the ethanol (B145695) substituent can be modified through various reactions such as etherification, esterification, or conversion to other functional groups.

A search of chemical databases reveals several related structures, highlighting the synthetic accessibility and potential for diversification of this scaffold. For example, derivatives such as 2-(azetidin-3-yloxy)ethan-1-ol, 2-(azetidin-3-ylidene)-2-fluoroethan-1-ol, and 2-((azetidin-3-ylmethyl)thio)ethan-1-ol (B15327096) demonstrate the diverse chemical space that can be explored starting from a simple azetidine core. achemblock.comchemsrc.comfluorochem.co.uk The synthesis of a related compound, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068), has been described as an intermediate for estrogen receptor modulators, underscoring the relevance of this structural motif in medicinal chemistry. google.com

Historical Context of Azetidine Synthesis and Functionalization

The synthesis of azetidines has historically been challenging compared to other saturated nitrogen heterocycles. researchgate.net Early methods often suffered from low yields and the formation of side products. google.com The first synthesis of an azetidine derivative is often attributed to the early 20th century. jmchemsci.com Over the decades, a variety of synthetic strategies have been developed. These include intramolecular cyclizations of 1,3-amino alcohols or 1,3-haloamines, researchgate.netfrontiersin.org [2+2] cycloadditions, rsc.org ring expansions of aziridines, and ring contractions of five-membered heterocycles. magtech.com.cn

More recent advancements have focused on developing more efficient and general methods. These include palladium-catalyzed C-H amination, strain-release homologation of azabicyclo[1.1.0]butanes, and photocycloaddition reactions. rsc.org The functionalization of pre-existing azetidine rings has also seen significant progress, with methods for selective C-H functionalization and electrophilic azetidinylation allowing for the late-stage introduction of the azetidine motif into complex molecules. uniba.itrsc.org These modern synthetic tools have greatly expanded the accessibility and application of functionalized azetidines in various fields of chemical research. rsc.org

Interactive Data Table: Physicochemical Properties of Azetidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound hydrochloride | 152537-02-5 | Not Available | Not Available |

| 2-(azetidin-3-yloxy)ethan-1-ol | 1428757-87-2 | C5H11NO2 | 117.15 |

| 2-(azetidin-3-ylidene)-2-fluoroethan-1-ol | 1160945-98-1 | Not Available | Not Available |

| 2-(azetidin-3-yl)-2,2-difluoroethan-1-ol | 1783698-04-3 | Not Available | Not Available |

| 2-((azetidin-3-ylmethyl)thio)ethan-1-ol | 1541875-45-9 | Not Available | 147.24 |

| 2-(azetidin-3-yl)acetic acid 2,2,2-Trifluoroacetic acid salt | 1202076-02-5 | Not Available | Not Available |

| (1S)-1-(Azetidin-3-yl)ethan-1-ol | Not Available | Not Available | Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-2-1-5-3-6-4-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMWIZGSBHAUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752956-75-5 | |

| Record name | 2-(azetidin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Azetidin 3 Yl Ethan 1 Ol and Its Core Structure

Strategies for Azetidine (B1206935) Ring Formation

The inherent ring strain of azetidines poses a significant challenge in their synthesis. researchgate.net However, a variety of methods have been developed to overcome this, ranging from historical cyclization reactions to modern catalytic systems.

Classical and Historical Cyclization Reactions for Azetidines

Historically, the formation of the azetidine ring has been dominated by intramolecular cyclization reactions. One of the oldest and most common methods involves the intramolecular nucleophilic substitution of γ-amino alcohols or γ-haloamines. In this approach, the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. A classic example is the treatment of 3-bromopropylamine (B98683) with a base to induce cyclization.

Another established method is the reaction of primary amines with 1,3-dielectrophiles, such as 1,3-dihalopropanes. This double SN2 cyclization provides a direct route to N-substituted azetidines. The choice of leaving groups can vary, including chlorides, bromides, iodides, and sulfonates like tosylates and mesylates, depending on the specific reaction conditions.

The reduction of β-lactams (azetidin-2-ones) also serves as a classical route to the azetidine core. Various reducing agents can be employed for this transformation, effectively removing the carbonyl group to yield the saturated azetidine ring.

| Reaction Type | Reactants | Product |

| Intramolecular Cyclization | γ-Haloamines, γ-Amino alcohols | Azetidines |

| Double SN2 Cyclization | Primary amines, 1,3-Dielectrophiles | N-Substituted Azetidines |

| β-Lactam Reduction | β-Lactams | Azetidines |

Modern Advancements in Azetidine Core Synthesis

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the azetidine ring, often with improved stereocontrol and functional group tolerance.

Photochemical Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for azetidine synthesis. This method allows for the direct formation of the four-membered ring with a high degree of functionalization. Visible-light-mediated photocatalysis has further enhanced the utility of this reaction.

Metal-Catalyzed Reactions: Palladium-catalyzed intramolecular C(sp³)–H amination has been developed as a modern approach to azetidine synthesis. This method involves the direct formation of a C-N bond through the activation of a typically unreactive C-H bond, offering a highly efficient and atom-economical route to functionalized azetidines.

Ring Expansion and Contraction Reactions: The ring expansion of aziridines and the ring contraction of larger heterocycles like pyrrolidines provide alternative pathways to the azetidine core. For instance, the reaction of aziridines with sulfoxonium ylides can lead to the formation of azetidines.

Strain-Release Driven Syntheses: The high ring strain of 1-azabicyclo[1.1.0]butanes can be harnessed for the synthesis of functionalized azetidines. rsc.org The ring-opening of these bicyclic systems with various nucleophiles provides a modular approach to 1,3-disubstituted azetidines. rsc.org

| Method | Description | Key Features |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | Direct formation of functionalized azetidines. |

| Pd-Catalyzed C-H Amination | Intramolecular C-N bond formation via C-H activation. | High efficiency and atom economy. |

| Ring Expansion/Contraction | Conversion of other ring systems (e.g., aziridines, pyrrolidines) to azetidines. | Alternative synthetic pathways. |

| Strain-Release Synthesis | Ring-opening of 1-azabicyclo[1.1.0]butanes. | Modular access to 1,3-disubstituted azetidines. rsc.org |

Targeted Synthesis of 2-(Azetidin-3-yl)ethan-1-ol

The synthesis of the specifically substituted this compound requires methods that not only form the azetidine ring but also introduce the 2-hydroxyethyl group at the 3-position with potential stereocontrol.

Ring-Opening Reactions with Chiral Nucleophiles

While specific examples for the direct synthesis of this compound via this method are not prevalent in the reviewed literature, the ring-opening of activated azetidines or their precursors with chiral nucleophiles is a plausible and powerful strategy for accessing chiral 3-substituted azetidines. This approach often involves the activation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. For instance, the formation of an azetidinium ion can facilitate a regioselective and stereoselective ring-opening by a suitable chiral nucleophile. The nucleophile in this case would need to be a chiral equivalent of a 2-hydroxyethyl anion or a related synthon.

A related strategy involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes. The reaction of these compounds with a nucleophile, potentially a chiral organometallic reagent bearing a protected hydroxyl group, could lead to the formation of a 3-substituted azetidine. Subsequent deprotection would then yield the desired this compound. The stereoselectivity of such a process would be dependent on the nature of the chiral nucleophile and the reaction conditions.

Multi-Step Approaches from Precursors

A more documented approach for the synthesis of this compound and its derivatives involves a multi-step sequence starting from azetidine-3-carboxylic acid. This method provides a reliable pathway to the target molecule with good control over the substitution pattern. A representative synthetic scheme is outlined below:

Esterification and N-Protection: The synthesis can commence with the esterification of azetidine-3-carboxylic acid, for example, by treatment with thionyl chloride in methanol (B129727) to yield the methyl ester hydrochloride. The nitrogen of the azetidine ring is then typically protected to prevent side reactions in subsequent steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base.

Reduction of the Ester: The ester group of the N-protected azetidine-3-carboxylate is then reduced to the primary alcohol. This transformation can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This step yields N-Boc-3-(hydroxymethyl)azetidine.

Conversion to the Target Compound: The resulting alcohol can then be further functionalized. For instance, to obtain a derivative like 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068), the hydroxyl group can be converted to a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a fluoride (B91410) source. For the synthesis of this compound itself, a different strategy would be required after the reduction step, potentially involving a two-carbon homologation of an intermediate derived from the hydroxymethyl group. A more direct route involves starting with a precursor that already contains the two-carbon side chain, such as an azetidine-3-acetic acid derivative, which could then be reduced to the desired alcohol.

The following table summarizes a potential multi-step synthesis based on the reduction of an azetidine-3-carboxylic acid derivative:

| Step | Reactant | Reagents | Product |

| 1 | Azetidine-3-carboxylic acid | SOCl₂, MeOH; then Boc₂O, Base | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid methyl ester |

| 2 | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid methyl ester | LiAlH₄ | (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol |

| 3 | (1-(tert-butoxycarbonyl)azetidin-3-yl)methanol | Further functionalization and deprotection steps | This compound |

Cyclization of Amino Alcohols

The intramolecular cyclization of γ-amino alcohols is a fundamental and widely employed strategy for the construction of the azetidine ring. clockss.org This method typically involves the activation of the terminal hydroxyl group of a 3-amino-1,5-pentanediol derivative, transforming it into a good leaving group, which is subsequently displaced by the intramolecular nitrogen nucleophile to form the strained four-membered ring.

An efficient approach to this cyclization avoids toxic reagents by using N,N'-Carbonyldiimidazole to activate the hydroxyl group. acs.org This method demonstrates broad functional group tolerance and has been successfully applied to synthesize functionalized p-methoxyphenyl-protected azetidines. acs.org Another strategy involves the treatment of γ-haloamines or other activated γ-amino alcohols with a base to induce ring closure. clockss.org For instance, enantiomerically pure β-amino alcohols can serve as precursors, undergoing a sequence that includes N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure to yield diversely substituted N-aryl-2-cyanoazetidines. organic-chemistry.org

Lanthanide triflates, such as La(OTf)3, have also been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a novel route to azetidine derivatives. frontiersin.org This reaction proceeds with high yields and tolerates acid-sensitive functional groups. frontiersin.org

Table 1: Comparison of Reagents for Amino Alcohol Cyclization

| Activating/Promoting Agent | Precursor Type | Key Features |

|---|---|---|

| N,N'-Carbonyldiimidazole | Amino Alcohols | Avoids toxic reagents, wide functional group tolerance acs.org |

| Mesyl Chloride / Base | β-Amino Alcohols | One-pot mesylation and ring closure organic-chemistry.org |

Strategies Involving tert-Butyloxycarbonyl (Boc) Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in the synthesis of azetidine derivatives, including precursors to this compound. Its primary function is to temporarily deactivate the nucleophilicity of the azetidine nitrogen, preventing side reactions during subsequent synthetic transformations. The Boc group is favored due to its stability under a wide range of reaction conditions and its relatively straightforward removal under acidic conditions.

A common synthetic route starts with azetidine-3-carboxylic acid, where the nitrogen is protected with a Boc group using Boc anhydride (B1165640) and an amine base. google.com The resulting N-Boc protected intermediate, such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, can then undergo further modifications. For example, the hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution or fluorination. google.com

The use of N-Boc-azetidin-3-one is another prevalent strategy. nih.gov This key intermediate can undergo reactions like the Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, which can then be subjected to further functionalization, such as Michael additions. nih.govresearchgate.net

Deprotection of the Boc group is typically the final step in the synthesis to yield the free amine. This is usually achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Michael Addition Reactions in Precursor Formation

Michael addition, particularly the aza-Michael addition, is a powerful tool for forming C-N bonds and is utilized in the synthesis of precursors for functionalized azetidines. researchgate.netmdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

In the context of synthesizing azetidine derivatives, a common precursor is methyl (N-Boc-azetidin-3-ylidene)acetate. nih.govmdpi.combohrium.com This α,β-unsaturated ester is typically prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.gov The subsequent aza-Michael addition of various heterocyclic amines (such as pyrazoles, imidazoles, or indoles) to this precursor, often catalyzed by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), yields functionalized 3-substituted azetidines. nih.govmdpi.com For example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with pyrazole (B372694) in the presence of DBU produces a 3-(pyrazol-1-yl)azetidine adduct in high yield. mdpi.com

An intramolecular Michael addition has also been reported as a method for azetidine synthesis. clockss.org In this approach, a precursor containing both the amine nucleophile and the α,β-unsaturated ester is treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to induce cyclization, forming the azetidine ring. clockss.org

Table 2: Examples of Aza-Michael Addition for Azetidine Functionalization

| Nucleophile | Acceptor | Catalyst | Yield |

|---|---|---|---|

| 1H-Pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU | 83% mdpi.com |

| 4-Bromo-1H-pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU | 82% mdpi.com |

| 1H-Indazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU | 69% mdpi.com |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral azetidines is of significant interest, as the stereochemistry of these building blocks often plays a critical role in the biological activity of the final pharmaceutical product. nih.gov Several enantioselective and diastereoselective strategies have been developed to access these valuable compounds.

One powerful method is the copper-catalyzed asymmetric boryl allylation of azetines. This three-component coupling reaction allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group across the double bond with the simultaneous creation of two new stereogenic centers. nih.gov The reaction proceeds with high efficiency and excellent absolute and relative stereocontrol. nih.gov

Another approach focuses on the stereoselective synthesis of chiral azetidin-3-ones, which are versatile intermediates. nih.gov A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, readily prepared from chiral sulfinamides, produces chiral azetidin-3-ones with typically greater than 98% enantiomeric excess (e.e.). nih.gov The ketone functionality can then be reduced and the N-sulfonyl group removed to provide access to chiral 3-hydroxyazetidines, which can be further elaborated to the target ethanol (B145695) derivative. nih.gov

Diastereoselective methods often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the α-lithiation of N-thiopivaloylazetidin-3-ol followed by trapping with an electrophile allows for the stereoselective synthesis of 2-substituted 3-hydroxyazetidines. uni-muenchen.de

Green Chemistry Approaches and Process Optimization in Synthesis

Applying green chemistry principles to the synthesis of this compound and its intermediates is essential for developing environmentally benign and economically viable manufacturing processes. Key considerations include maximizing atom economy and minimizing waste generation. primescholars.comacs.org

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate fewer by-products. acs.orgrsc.org

Conversely, reactions that use stoichiometric reagents, such as certain Wittig-type reactions or those requiring protecting groups, tend to have lower atom economy because significant portions of the reagents are converted into waste products. rsc.org Optimizing synthetic routes to favor catalytic over stoichiometric processes is a key goal in green process chemistry.

Minimization of By-product Formation

Minimizing the formation of by-products is crucial for improving process efficiency, reducing waste, and simplifying purification procedures. This can be achieved through careful selection of reagents, catalysts, and reaction conditions.

A practical example is seen in the fluorination of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. google.com When using tetrabutylammonium (B224687) fluoride (TBAF) as the fluorinating agent, a significant hydrolysis by-product (5-15%) is formed due to the presence of water. google.com By switching to triethylamine (B128534) trihydrofluoride (3HF·Et3N) with DBU, the formation of this hydrolysis by-product can be controlled and reduced to around 1%. google.com This choice of reagent directly leads to a cleaner reaction, higher yield of the desired product, and a reduction in waste generated from unwanted side reactions.

Similarly, the regioselectivity of ring-opening reactions is critical. The use of specific catalysts, like La(OTf)3 in the aminolysis of epoxy amines, can direct the reaction to the desired C3-selective intramolecular aminolysis, preventing the formation of isomeric by-products (e.g., 3-hydroxypyrrolidines from a 5-endo-tet cyclization) and ensuring the efficient formation of the desired azetidine ring. frontiersin.org

Challenges and Advancements in Large-Scale Synthesis and Purification

The successful scale-up of any chemical process requires a thorough understanding of the reaction kinetics, thermodynamics, and potential for impurity formation. For this compound, the inherent strain of the four-membered azetidine ring, coupled with the reactivity of the hydroxyl group, necessitates careful control over reaction conditions to ensure both high yield and purity.

Challenges in Large-Scale Synthesis:

The transition from laboratory-scale synthesis to pilot plant and commercial production often magnifies issues that are negligible on a smaller scale. Key challenges include:

Reagent Cost and Availability: Many laboratory-scale syntheses of azetidine derivatives employ expensive or specialized reagents that are not economically viable for large-scale production. Identifying cost-effective and readily available starting materials and reagents is a primary concern.

Handling of Hazardous Materials: Some synthetic routes may involve hazardous reagents or intermediates that require specialized handling and containment facilities, adding to the complexity and cost of large-scale manufacturing.

Reaction Control and Safety: Exothermic reactions, common in the formation of strained ring systems, require robust thermal management to prevent runaway reactions. Ensuring consistent temperature control in large reactors is critical for both safety and product quality.

Impurity Profile and Control: The formation of byproducts and impurities is a significant concern in any multi-step synthesis. Identifying the sources of these impurities and developing strategies to minimize their formation is crucial for achieving the desired product quality. Common impurities can arise from starting materials, side reactions, or degradation of the product under reaction or work-up conditions.

Advancements in Synthetic Methodologies for Scale-up:

To address these challenges, process chemists are continuously exploring and optimizing synthetic strategies. Recent advancements focus on developing more efficient, safer, and greener processes.

One notable advancement is the development of continuous flow synthesis. This technology offers several advantages over traditional batch processing for the production of azetidine derivatives, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purity.

Purification Challenges at Scale:

Achieving the high purity required for pharmaceutical intermediates like this compound on a large scale is often as challenging as the synthesis itself. The polar nature of the molecule, with its amino and hydroxyl functionalities, can complicate purification.

Chromatography: While effective at the laboratory scale, chromatographic purification of large quantities of polar compounds can be resource-intensive, requiring large volumes of solvents and specialized equipment. The development of efficient and scalable chromatographic methods is an ongoing area of research. Techniques such as simulated moving bed (SMB) chromatography are being explored to improve throughput and reduce solvent consumption.

Crystallization: Crystallization is often the preferred method for final purification in the pharmaceutical industry due to its potential to deliver high-purity material in a solid, stable form. However, developing a robust crystallization process for this compound, potentially as a salt like the hydrochloride, requires careful optimization of solvent systems, temperature profiles, and seeding strategies to control crystal form (polymorphism) and particle size, which are critical quality attributes for an API. The presence of impurities can significantly impact the crystallization process, sometimes inhibiting crystal growth or being incorporated into the crystal lattice.

Advancements in Purification Technologies:

Recent innovations in purification technologies are being applied to overcome the challenges associated with polar molecules like this compound.

Advanced Crystallization Techniques: The use of process analytical technology (PAT) to monitor and control crystallization processes in real-time allows for a more consistent product with the desired physical properties. Techniques like cooling, antisolvent, and reactive crystallization are being optimized for large-scale production.

Alternative Separation Methods: For challenging separations, alternative methods such as supercritical fluid chromatography (SFC) are being investigated. SFC can offer advantages in terms of reduced solvent usage and faster separation times for certain classes of compounds.

The following tables provide a comparative overview of key parameters for different hypothetical large-scale synthesis and purification scenarios, illustrating the trade-offs between various approaches.

| Route C (Catalytic) | Diallylamine derivative, Ring-closing metathesis | 10 | 70 | Catalyst cost and removal |

Interactive Data Table: Hypothetical Purification Method Comparison

| Purification Method | Scale (kg) | Purity Achieved (%) | Recovery Yield (%) | Primary Disadvantage |

|---|---|---|---|---|

| Flash Chromatography | 5 | 98.5 | 80 | High solvent consumption, low throughput |

| Preparative HPLC | 1 | 99.5 | 70 | Very high cost, limited scalability |

| Crystallization (HCl Salt) | 50 | 99.8 | 90 | Process development intensive, polymorphism risk |

| Simulated Moving Bed | 20 | 99.0 | 85 | Complex equipment and process optimization |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring is a secondary amine, making it both nucleophilic and basic. Its reactivity is central to the functionalization of the molecule at this position.

Nucleophilic Reactivity and Alkylation Reactions

The lone pair of electrons on the azetidine nitrogen allows it to act as a nucleophile, readily participating in reactions with a variety of electrophiles. Alkylation, the formation of a new carbon-nitrogen bond, is a common transformation. This can be achieved by reacting the azetidine with alkyl halides or other electrophilic precursors. google.com

For instance, the nitrogen atom can be alkylated under standard conditions. In related systems, the N-alkylation of azetidines has been demonstrated using various electrophiles. A common strategy involves the reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Research on similar structures, such as 1-benzhydrylazetidin-3-yl methanesulfonate, shows that the azetidine nitrogen can readily react with amines and other nucleophiles, indicating its accessibility for substitution reactions. chemrxiv.org In one study, the regioselective alkylation of an indazole was successfully performed using a Boc-protected azetidine derivative, showcasing the nucleophilic character of the ring nitrogen. beilstein-journals.org

| Reaction Type | Reagents | Product Type | Notes |

| N-Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃) | N-Alkyl-2-(azetidin-3-yl)ethan-1-ol | Standard nucleophilic substitution. |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-2-(azetidin-3-yl)ethan-1-ol | Forms a new C-N bond via an iminium intermediate. |

| Michael Addition | α,β-Unsaturated Carbonyl | N-Substituted β-amino carbonyl compound | Conjugate addition of the amine to an activated alkene. |

Amine Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.org The most common protecting group for secondary amines like the one in azetidine is the tert-butoxycarbonyl (Boc) group.

The protection is typically achieved by reacting 2-(azetidin-3-yl)ethan-1-ol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534). google.comorganic-chemistry.org This reaction forms a carbamate, which significantly reduces the nucleophilicity and basicity of the nitrogen atom. organic-chemistry.org The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. google.comorganic-chemistry.org This orthogonality allows for selective deprotection without affecting other acid-sensitive groups that might be present in the molecule. organic-chemistry.org

| Strategy | Reagents | Conditions | Result |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Anhydrous solvent (e.g., DCM) | Formation of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. google.com |

| Deprotection | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | Anhydrous solvent (e.g., DCM) | Removal of the Boc group to regenerate the secondary amine. google.com |

Reactivity of the Primary Hydroxyl Group

The primary hydroxyl group (-CH₂OH) on the side chain exhibits typical alcohol reactivity, allowing for a range of modifications.

Esterification and Etherification Reactions

The hydroxyl group can be converted into an ester or an ether. Esterification is typically carried out by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640). For example, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield 2-(azetidin-3-yl)ethyl acetate.

Etherification involves the formation of a C-O-C bond. This can be accomplished through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, copper-mediated etherification reactions using boronic acids have also been developed. rsc.org

| Reaction Type | Reagents | Product Type | Notes |

| Esterification | Carboxylic Acid (RCOOH) + Acid Catalyst, or Acyl Chloride (RCOCl) + Base | Ester (RCOOCH₂CH₂-Azetidine) | Forms an ester linkage. ambeed.com |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R'OCH₂CH₂-Azetidine) | Two-step nucleophilic substitution. ambeed.com |

| Silyl Ether Formation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether (TBDMSO-CH₂CH₂-Azetidine) | Protection of the hydroxyl group. masterorganicchemistry.com |

Oxidation Pathways

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. ambeed.com The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM), will typically stop the oxidation at the aldehyde stage, yielding (azetidin-3-yl)acetaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to a carboxylic acid, resulting in (azetidin-3-yl)acetic acid.

| Oxidation Product | Reagent | Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃, H₂SO₄) | Aqueous, often with heating |

Transformations of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which is higher than that of a five-membered pyrrolidine (B122466) ring but lower than a three-membered aziridine (B145994) ring. rsc.org This strain makes the ring susceptible to cleavage under certain conditions, although it is generally more stable and easier to handle than aziridines. rsc.org

Ring-opening reactions can be initiated by strong nucleophiles or under catalytic conditions, often requiring heating. For example, heating azetidine with concentrated hydrochloric acid can lead to ring cleavage. ambeed.com More complex transformations can involve rearrangements. Studies on N-sulfonyl-3-hydroxyazetidines have shown that they can undergo rearrangement to form 2-oxazolines, demonstrating a pathway for transforming the core azetidine skeleton. durham.ac.uk Furthermore, the azetidine ring can be constructed through various synthetic routes, such as the intramolecular cyclization of haloamines or [2+2] cycloadditions, indicating the thermodynamic accessibility of this strained ring system under specific reaction conditions. rsc.orgorganic-chemistry.org

Ring Expansion and Contraction Reactions

The strained nature of the azetidine ring makes it a candidate for ring expansion and contraction reactions, which lead to the formation of different heterocyclic systems.

Ring Expansion: Azetidines can be transformed into larger rings such as pyrrolidines, piperidines, and azepanes. rsc.org These reactions often proceed through the formation of an intermediate azetidinium ion, which subsequently undergoes rearrangement. researchgate.net For instance, the reaction of 3-methylene-azetidines with α-diazo pyrazoamides, catalyzed by a chiral cobalt(II) complex, results in a Current time information in Богородский район, RU.nih.gov-sigmatropic rearrangement to yield quaternary prolineamide derivatives, effectively expanding the four-membered ring to a five-membered one. researchgate.net While not a direct expansion of the azetidine ring itself, biocatalytic one-carbon ring expansion of aziridines has been developed as a method to synthesize azetidines, highlighting ring expansion as a key strategy in the chemistry of small nitrogen heterocycles. acs.org

Ring Contraction: The synthesis of functionalized azetidines can also be achieved through the ring contraction of larger heterocyclic systems. A notable example is the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org This reaction is proposed to occur via a nucleophilic addition to the amide carbonyl, followed by N-C(O) bond cleavage and subsequent intramolecular cyclization through an SN2 mechanism, resulting in the smaller azetidine ring. rsc.org

A summary of representative ring transformation reactions is presented below.

| Starting Material Class | Reagent/Catalyst | Product Class | Transformation Type |

| 3-Methylene-azetidines | α-Diazo pyrazoamides / Co(II) complex | Quaternary prolineamides | Ring Expansion researchgate.net |

| α-Bromo N-sulfonylpyrrolidinones | K₂CO₃ / Nucleophiles (e.g., ROH) | α-Carbonyl N-sulfonylazetidines | Ring Contraction rsc.orgorganic-chemistry.org |

| Methylene (B1212753) aziridines | Rhodium-bound carbenes | Methylene azetidines | [3+1] Ring Expansion nih.gov |

Functionalization at Ring Positions (e.g., C-3 substitution)

The C-3 position of the azetidine ring in a molecule like this compound is a prime site for introducing a wide array of functional groups. Various synthetic strategies have been developed to achieve this, leveraging the unique reactivity of the strained ring.

One powerful method involves the generation of a C3-lithiated azetidine intermediate. For example, N-Boc-3-iodoazetidine can serve as a precursor to a C3-lithiated species, which can then be trapped with electrophiles to introduce new substituents. nih.gov This approach is often facilitated by flow chemistry, which allows for better control over the reactive intermediates. nih.gov

Strain-release strategies are also prominent in the functionalization of azetidines. uni-muenchen.de For instance, highly strained 1-azabicyclo[1.1.0]butanes (ABB) can react with nucleophilic organometallic species, leading to ring-opening and the formation of 3-substituted azetidine intermediates. uni-muenchen.dechemrxiv.org Similarly, the reaction of cyclopropane (B1198618) 1,1-diesters with aromatic amines, catalyzed by a Lewis acid, can provide access to 3-substituted azetidines through a [3+1]-annulation reaction. organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions are also widely used. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds can form the azetidine ring itself, incorporating functionality in the process. rsc.org Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes have been shown to be effective for creating 3-arylazetidines under mild conditions. organic-chemistry.org Furthermore, diastereoselective approaches using Grignard reagents have been developed to synthesize 3-arylated azetidine compounds. uni-muenchen.de

The following table summarizes selected methods for C-3 functionalization.

| Precursor Type | Reagents/Catalyst | Product Feature | Method |

| N-Boc-3-iodoazetidine | Lithiation agent / Electrophile | C-3 substitution | Lithiation/Trapping nih.gov |

| 1-Azabicyclo[1.1.0]butane | Organometallic nucleophiles | C-3 substitution | Strain-Release Arylation uni-muenchen.de |

| 3-Iodoazetidine | Arylsilanes / Pd catalyst | 3-Aryl group | Hiyama Coupling organic-chemistry.org |

| γ-Amino Ketones | PhIO/Bu₄NI/KI | C-3 functionalization | Intramolecular Cyclization researchgate.net |

Acid-Catalyzed Reactions and Stability Considerations

The stability of the this compound molecule is significantly influenced by the strained four-membered ring. Azetidines are generally stable compounds but can undergo ring-opening reactions under specific conditions, particularly with acid catalysis. magtech.com.cnresearchgate.net The basic nitrogen atom of the azetidine ring can be protonated by an acid, forming a reactive azetidinium ion. This quaternization of the nitrogen enhances the ring strain and makes the ring susceptible to nucleophilic attack, leading to cleavage of the C-N bonds. researchgate.net

For azetidines bearing a hydroxyl group on a substituent, such as this compound, acid catalysis can promote intramolecular reactions. For example, 3-hydroxyazetidines have been shown to undergo an acid-catalyzed rearrangement to form 2-oxazolines. google.com This transformation involves protonation of the hydroxyl group, followed by intramolecular attack by the azetidine nitrogen and subsequent ring opening. Such reactivity highlights that the stability of this compound in acidic media may be limited, potentially leading to ring-opened or rearranged products.

The regioselectivity of ring-opening reactions is controlled by electronic and steric effects. magtech.com.cn In many cases, nucleophilic attack occurs at the less sterically hindered carbon adjacent to the nitrogen atom. magtech.com.cn However, the presence of substituents that can stabilize a positive charge may direct the attack to the more substituted carbon.

Stereochemical Control in Chemical Transformations

Achieving stereochemical control is a critical aspect of modern organic synthesis, and numerous methods have been developed for the stereoselective synthesis and functionalization of azetidines. This is crucial for applications where specific stereoisomers are required.

Diastereoselective Synthesis: The synthesis of substituted azetidines can often be controlled to favor a specific diastereomer. For example, a two-step method for producing 2-arylazetidines from N-substituted benzylamines and epoxides, proceeding through a kinetically controlled, base-induced cyclization, yields products with a trans geometry between the substituents at the C-2 and C-3 positions. acs.orgresearchgate.net Similarly, the hydrogenation of 3-alkylideneazetidin-2-ones can provide cis-3-alkylazetidin-2-ones with high stereoselectivity. researchgate.net

Enantioselective Reactions: Enantiopure azetidines can be prepared using various strategies. The Yang photocyclization of chiral 2-acyl-3-substituted perhydro-1,3-benzoxazines can produce enantiopure 2,3-disubstituted azetidin-3-ol (B1332694) derivatives. nih.gov The diastereoselectivity of this reaction is highly dependent on the nature of the nitrogen substituent. nih.gov Another approach involves the use of chiral catalysts. A chiral squaramide hydrogen-bond donor has been shown to catalyze the highly enantioselective ring-opening of 3-substituted azetidines. chemrxiv.org Furthermore, flexible and general syntheses of chiral azetidin-3-ones with high enantiomeric excess have been achieved through gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov

The table below highlights key findings in stereoselective transformations involving azetidines.

| Reaction Type | Key Feature | Stereochemical Outcome | Catalyst/Method |

| Azetidine formation | Base-induced cyclization of oxirane precursor | trans-2,3-disubstitution | LiDA-KOR superbase acs.org |

| Hydrogenation | Reduction of exocyclic double bond | cis-3-alkylazetidin-2-one | Pd/C researchgate.net |

| Photocyclization | Intramolecular cyclization of acyl-benzoxazines | Enantiopure azetidin-3-ols | Yang Photocyclization nih.gov |

| Ring-opening | Nucleophilic attack on azetidinium ion | High enantioselectivity | Chiral Squaramide Catalyst chemrxiv.org |

| Oxidation/Cyclization | Gold-catalyzed reaction of N-propargylsulfonamides | Chiral azetidin-3-ones (>98% ee) | Au(I) or Au(III) catalysts nih.gov |

Derivative Synthesis and Structural Diversification

Synthesis of Substituted 2-(Azetidin-3-yl)ethan-1-ol Analogs

The modification of the this compound structure through the introduction of various substituents is a key strategy for structural diversification. These modifications can be broadly categorized into the incorporation of halogenated groups and other diverse functionalities.

Halogenated Derivatives (e.g., Fluoromethyl)

The introduction of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability and binding affinity. A notable halogenated derivative of this compound is 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068). Several synthetic routes for this compound have been developed. google.com

One approach begins with azetidine-3-carboxylic acid, which is first converted to its methyl ester hydrochloride. google.com The nitrogen is then protected with a tert-butyloxycarbonyl (Boc) group. google.com Subsequent reduction of the ester, followed by tosylation of the resulting primary alcohol and nucleophilic substitution with a fluoride (B91410) source, yields the fluoromethyl group. google.com An alternative pathway involves the bis-triflation of a malonate derivative, followed by cyclization with 2-(benzyloxy)ethan-1-amine to form a diethyl azetidine-3,3-dicarboxylate. google.com Saponification, decarboxylation, reduction, and fluorination then lead to the desired product. google.com A third route utilizes a Michael addition of 2-(benzyloxy)ethan-1-amine to ethyl 2-(hydroxymethyl)acrylate, followed by cyclization and subsequent functional group manipulations to afford the fluorinated analog. google.com

A summary of a synthetic route is presented below:

Table 1: Synthetic Route for 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | Azetidine-3-carboxylic acid | Thionyl chloride, Methanol (B129727) | Methyl azetidine-3-carboxylate hydrochloride |

| 2 | Methyl azetidine-3-carboxylate hydrochloride | Boc anhydride (B1165640), Triethylamine (B128534) | 1-Boc-3-methyl azetidine-3-carboxylate |

| 3 | 1-Boc-3-methyl azetidine-3-carboxylate | Hydride reducing agent | (1-Boc-azetidin-3-yl)methanol |

| 4 | (1-Boc-azetidin-3-yl)methanol | Tosyl chloride, Pyridine (B92270) | (1-Boc-azetidin-3-yl)methyl tosylate |

| 5 | (1-Boc-azetidin-3-yl)methyl tosylate | Fluoride source | 1-Boc-3-(fluoromethyl)azetidine |

| 6 | 1-Boc-3-(fluoromethyl)azetidine | Acid | 3-(Fluoromethyl)azetidine |

This table represents a generalized synthetic scheme; specific reagents and conditions may vary.

Introduction of Diverse Functionalities

The versatility of the azetidine (B1206935) scaffold allows for the introduction of a wide range of functional groups, leading to a diverse collection of analogs. acs.org Synthetic strategies often involve the use of a common precursor, which is then elaborated through various chemical transformations. acs.org For instance, a densely functionalized azetidine ring system can be used to access fused, bridged, and spirocyclic ring systems. acs.org

The synthesis of novel heterocyclic amino acid derivatives containing the azetidine ring has been described. mdpi.com This involves a Horner-Wadsworth-Emmons reaction on N-Boc-azetidin-3-one to yield an α,β-unsaturated ester, which can then undergo aza-Michael addition with various NH-heterocycles to introduce new functionalities. mdpi.comresearchgate.net

Furthermore, the synthesis of 2-arylazetidines from substituted oxiranes and N-alkyl-benzylamines demonstrates the tolerance of the azetidine ring formation to various functional groups. acs.orgresearchgate.net This method allows for the incorporation of different aryl groups at the 2-position of the azetidine ring. acs.orgresearchgate.net

Chiral Derivatization and Stereoisomer Generation

The synthesis of specific stereoisomers of this compound derivatives is crucial for understanding their structure-activity relationships. Chiral derivatization and stereoselective synthesis are key approaches to achieve this.

One method for obtaining enantiomerically pure derivatives involves the resolution of a racemic mixture. researchgate.net For example, racemic N-Boc-amino acids with an azetidine core can be resolved using a chiral resolving agent, such as (S)-4-benzyl-2-oxazolidinone, to yield diastereomeric pairs. researchgate.net These diastereomers can then be separated and hydrolyzed to give the corresponding enantiomerically pure compounds. researchgate.net

Regio- and diastereoselective synthesis provides a more direct route to specific stereoisomers. A two-step method for the synthesis of 2-arylazetidines has been reported to be highly regio- and diastereoselective, yielding the trans isomer as the major product. acs.orgresearchgate.net This kinetically controlled reaction favors the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net The use of chiral starting materials, such as (R)-N-benzyl-1-phenylethan-1-amine, can lead to the formation of chiral azetidine derivatives. acs.org The synthesis of chiral bicyclic azetidine derivatives has also been achieved starting from (2S)-N-Benzoyl-2-azetidinecarboxylic acid. epa.gov

Formation of Salt Forms and Their Impact on Chemical Behavior

The basic nitrogen atom in the azetidine ring of this compound allows for the formation of various salt forms. These salts often exhibit different physicochemical properties compared to the free base, such as improved solubility and stability. google.com

A common salt form is the hydrochloride salt, this compound hydrochloride. biosynth.comfluorochem.co.uk This salt is commercially available and is often used in research settings. biosynth.com The formation of a hydrochloride salt can be achieved by treating the free base with hydrochloric acid.

A patent for the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol describes a range of pharmaceutically acceptable salts. google.com These include salts derived from inorganic acids (e.g., sulfate, nitrate, phosphate) and organic acids (e.g., acetate, citrate, tartrate, mesylate, tosylate). google.com The choice of the counter-ion can influence properties such as crystallinity, hygroscopicity, and dissolution rate, which are critical for various applications.

Regioselective Synthesis of Complex Azetidine Derivatives

The regioselective synthesis of complex azetidine derivatives is a significant area of research, enabling the precise construction of molecules with desired functionalities at specific positions of the azetidine ring.

A notable example is the regio- and diastereoselective synthesis of 2-arylazetidines. acs.orgresearchgate.net In this method, the reaction of N-substituted benzylamines with substituted oxiranes, induced by a superbase, leads to the exclusive formation of the azetidine ring through reaction at the benzylic position. acs.orgresearchgate.net This demonstrates a high degree of regioselectivity, avoiding the formation of the corresponding five-membered ring. acs.orgresearchgate.net

The development of efficient protocols for the preparation of 5-hydroxy-2-isoxazolines has provided versatile synthons for the synthesis of various heterocyclic compounds, including β-lactams, which are fused azetidin-2-ones. acs.org These methods often exhibit high regioselectivity. acs.org

Computational and Theoretical Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to describe the electronic structure of a molecule, which in turn governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. nih.gov It is based on the principle that the ground-state electronic energy of a molecule is uniquely determined by its electron density. nih.gov By solving the Kohn-Sham equations, DFT can accurately calculate various molecular parameters. researchgate.net

For azetidine-containing compounds, DFT calculations are instrumental in determining optimized geometries, including bond lengths, bond angles, and dihedral angles. These calculations often employ various functionals and basis sets, such as B3LYP or M06-2x with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govsemanticscholar.org For instance, DFT has been used to study the polymorphic transitions in substituted azetidines, where it was shown that grinding can induce a phase change from a metastable form to a more stable polymorph by overcoming small energy barriers related to nitrogen inversion and ring rotation. researchgate.net In a study on 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, two different molecular conformations were identified and optimized using the m06-2x/cc-pvdz method. researchgate.net

DFT calculations can also predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. eurjchem.com Furthermore, these methods are used to calculate thermodynamic properties, providing insights into the relative stability of different isomers and conformers. semanticscholar.org

Table 1: Representative Calculated Geometrical Parameters for an Azetidine (B1206935) Derivative

This table presents data for tert-butyl 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate, a related azetidine derivative, as detailed structural parameters for 2-(azetidin-3-yl)ethan-1-ol are not available in the provided literature. The data is derived from NMR and HRMS analysis.

| Parameter | Value |

| Melting Point | 92–94 °C |

| 1H NMR (CDCl₃) δ (ppm) | 8.16–8.01 (m, 2H), 7.23–7.12 (m, 2H), 4.45–4.26 (m, 4H), 4.10–3.98 (m, 1H), 1.47 (s, 9H) |

| 13C NMR (CDCl₃) δ (ppm) | 179.1, 167.8, 164.6 (d, J = 251.9 Hz), 155.9, 129.6 (d, J = 8.8 Hz), 122.7 (d, J = 3.3 Hz), 116.1 (d, J = 22.1 Hz), 80.2, 53.1, 28.3, 25.7 |

| 19F NMR (CDCl₃) δ (ppm) | -108.1 |

| HRMS (m/z) [M+H]⁺ | Calculated: 320.1410, Found: 320.1407 |

Source: Data for tert-butyl 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and electrical transport properties. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org

For various heterocyclic compounds, including those with structures analogous to azetidines, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.netresearchgate.net This analysis helps in understanding the charge transfer interactions within the molecule and identifying the most probable sites for nucleophilic and electrophilic attacks. semanticscholar.orgeurjchem.com For example, in one study, the HOMO was found to be distributed over the 1,8-naphthyridine (B1210474) moiety, indicating its role as the primary electron-donating part of the molecule. researchgate.net

Global reactivity descriptors such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies to quantify the reactivity of a molecule. researchgate.net

Table 2: Illustrative HOMO-LUMO Energy Gaps for Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-3-((4-fluorobenzyl)oxy)-1,2,4-oxadiazole | Not specified | Not specified | 4.8 |

| Chalcone (B49325) Derivative 1 | Not specified | Not specified | 4.93 |

| Chalcone Derivative 2 | Not specified | Not specified | 5.07 |

Sources: Data for a sulfonyl-azetidine derivative and chalcone derivatives. researchgate.netvulcanchem.com

Conformational Analysis and Molecular Dynamics Simulations

The four-membered azetidine ring is not planar and exhibits a degree of flexibility. Conformational analysis of azetidine and its derivatives reveals that the ring undergoes a puckering motion. smolecule.com This internal dynamic involves an interconversion between equivalent conformations, which is coupled with the inversion of the nitrogen atom. smolecule.com The energy barrier for this interconversion in the parent azetidine is relatively low. smolecule.com The presence of substituents on the ring, such as the ethanol (B145695) group in this compound, significantly influences the conformational preferences and the energy landscape of these dynamic processes. smolecule.com

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. eurjchem.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and conformational changes. For a molecule like this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. eurjchem.com These simulations can reveal stable conformations, the pathways of conformational transitions, and the influence of intermolecular interactions, such as hydrogen bonding, on the molecule's structure and dynamics. eurjchem.com

Theoretical Explanations of Reaction Mechanisms and Selectivity

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the formation of azetidine rings. By modeling reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and understand the factors that control selectivity.

The synthesis of four-membered rings like azetidine is often challenging compared to the formation of five- or six-membered rings. researchgate.net Baldwin's rules provide a set of guidelines for predicting the relative favorability of ring-closure reactions based on the geometry of the reacting center. researchgate.net The rules classify cyclizations based on ring size (e.g., 4 for azetidine), whether the bond being broken is inside (endo) or outside (exo) the newly formed ring, and the hybridization of the electrophilic carbon atom (tet for sp³, trig for sp², and dig for sp). researchgate.net

The formation of azetidines often occurs via intramolecular nucleophilic substitution, which is classified as a 4-exo-tet cyclization. According to Baldwin's rules, this pathway is favored. In contrast, the competing 5-endo-tet cyclization to form a five-membered pyrrolidine (B122466) ring is disfavored. researchgate.net This principle has been used to explain the successful synthesis of azetidines from precursors like 3-amino-1-propanol. researchgate.net However, it is important to note that Baldwin's rules are guidelines, and exceptions exist, particularly in reactions involving cations or third-row elements. researchgate.net

To gain a more quantitative understanding of reaction selectivity, chemists use computational methods to model the transition states (TS) of competing reaction pathways. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy (ΔG‡) of the reaction. A lower activation energy corresponds to a faster reaction rate.

In the synthesis of azetidines from substituted oxiranes, for example, DFT calculations have been used to model the transition states for both the formation of the four-membered azetidine ring (a 4-exo-tet pathway) and the five-membered pyrrolidine ring (a 5-endo-tet pathway). researchgate.netacs.org These studies have shown that even though the pyrrolidine product is often thermodynamically more stable (i.e., lower in energy), the transition state leading to the azetidine is significantly lower in energy. researchgate.netacs.org This means the reaction is under kinetic control, and the product that forms faster—the azetidine—is the one that is isolated. researchgate.netacs.org The calculated energy difference between the competing transition states can explain the high regio- and diastereoselectivity observed in these reactions. researchgate.netacs.org

Table 3: Calculated Thermodynamic and Kinetic Data for a Representative Azetidine vs. Pyrrolidine Formation

This table shows calculated relative Gibbs free energies for the products and transition states in the cyclization of a metalated benzylaminomethyloxirane, illustrating kinetic versus thermodynamic control.

| Species | Relative ΔG (kJ mol⁻¹) (Product Stability) | Relative ΔG‡ (kJ mol⁻¹) (Activation Energy) |

| trans-Azetidine Product | 0.0 | 0.0 |

| cis-Azetidine Product | +25.3 | +10.0 |

| trans-Pyrrolidine Product | -63.0 | +73.6 |

| cis-Pyrrolidine Product | -54.9 | +31.8 |

Source: Data for the cyclization of an oxirane derivative to form azetidine and pyrrolidine rings. researchgate.netacs.org The data shows that while the pyrrolidine products are thermodynamically more stable (negative ΔG), the transition states leading to the azetidines have a much lower activation energy (ΔG‡), explaining the kinetic preference for azetidine formation.

Prediction of Structure-Reactivity and Structure-Property Relationships (SAR/SPR)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational in medicinal chemistry. They aim to correlate a molecule's three-dimensional structure with its biological activity and physicochemical properties, respectively. For this compound, computational methods can predict key descriptors that govern its behavior.

The core structure of this compound features a strained four-membered azetidine ring and a primary alcohol functional group. The ring strain and the presence of a secondary amine and a primary alcohol are primary determinants of its reactivity. Quantum chemical calculations can model the electron distribution and orbital energies to predict sites susceptible to nucleophilic or electrophilic attack.

Public databases like PubChem provide computationally predicted properties for this compound, which are essential for initial SPR assessments. uni.lu These predictions help in forecasting the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the predicted octanol-water partition coefficient (XlogP) suggests the lipophilicity of the molecule, a critical factor for cell membrane permeability. uni.lu

Table 1: Predicted Physicochemical Properties of this compound

Source: Data derived from PubChem. uni.lu

SAR studies often involve computational modeling of how structural modifications affect binding to a biological target. For example, in silico modifications to the this compound scaffold, such as N-alkylation of the azetidine ring or esterification of the hydroxyl group, can be modeled. The resulting changes in steric bulk, electronics, and hydrogen bonding capacity are then correlated with predicted binding affinities to a target protein, guiding the synthesis of more potent analogues. nih.govnih.gov

In Silico Screening and Library Design for Derivative Development

Building upon the foundational SAR and SPR insights, in silico screening and library design are employed to explore the chemical space around a lead scaffold like this compound. This computational approach allows for the rapid evaluation of thousands or even millions of virtual derivatives, prioritizing a smaller, more promising set for chemical synthesis and biological testing. bham.ac.uk

The process begins with the creation of a virtual combinatorial library. The this compound core serves as the template. Its reactive sites—the secondary amine on the azetidine ring and the primary hydroxyl group—are points for chemical diversification. A wide array of virtual substituents (R-groups) can be computationally attached to these sites. These R-groups are selected from commercially available or synthetically accessible building blocks.

Table 2: Illustrative Virtual Library Design Based on the this compound Scaffold

Once the virtual library is generated, it undergoes a filtering process. This involves calculating key molecular properties for each derivative and applying filters based on criteria for "drug-likeness," such as Lipinski's Rule of Five, to remove compounds with unfavorable ADME characteristics. bham.ac.uk

The refined library is then subjected to virtual screening, most commonly through molecular docking. researchgate.net In this step, each virtual derivative is computationally placed into the binding site of a specific biological target (e.g., an enzyme or receptor). A scoring function estimates the binding affinity, and the top-scoring compounds are identified as hits. This approach has been successfully applied to other azetidine-containing compound series to identify potential inhibitors of targets like the colchicine-binding domain of tubulin. nih.gov These in silico hits represent the most promising candidates for synthesis and subsequent in vitro and in vivo evaluation.

Mentioned Compounds

Advanced Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Azetidin-3-yl)ethan-1-ol is expected to show distinct signals corresponding to each unique proton environment. The azetidine (B1206935) ring protons (at C2, C3, and C4) would appear in the aliphatic region, typically shifted downfield due to the influence of the adjacent nitrogen atom. The protons of the ethanol (B145695) side chain would also exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the hydroxyl function being the most deshielded in that fragment. The protons on the secondary amine (N-H) and the alcohol (O-H) are expected to appear as broad singlets, and their chemical shifts can be variable depending on solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂-OH | ~3.6 | Triplet (t) |

| Azetidine CH₂ (C2, C4) | ~3.2 - 3.5 | Multiplet (m) |

| Azetidine CH (C3) | ~2.5 - 2.8 | Multiplet (m) |

| -CH₂-CH₂OH | ~1.7 | Quartet (q) or Triplet of Triplets (tt) |

| NH | Variable (Broad s) | Broad Singlet (br s) |

| OH | Variable (Broad s) | Broad Singlet (br s) |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for each unique carbon atom in the molecule. The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C2, C4, and the C of the CH₂OH group) are expected to resonate at lower fields (higher ppm values) compared to the other aliphatic carbons. libretexts.org

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂-OH | ~60 - 65 |

| Azetidine C H₂ (C2, C4) | ~50 - 55 |

| Azetidine C H (C3) | ~35 - 40 |

| -C H₂-CH₂OH | ~30 - 35 |

Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the stereochemical arrangement of atoms. For a small molecule like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is typically the preferred method for observing through-space correlations between protons that are in close proximity.

A NOESY experiment would be crucial for confirming the connectivity and conformation. For instance, NOE cross-peaks would be expected between the proton at the C3 position of the azetidine ring and the protons of the adjacent methylene group (-CH₂-) of the ethanol side chain. Correlations might also be observed between the side-chain protons and the protons at the C2 and C4 positions of the azetidine ring, which would help to define the molecule's preferred three-dimensional conformation in solution.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides similar information to NOESY but is often used for medium-sized molecules where the NOE effect approaches zero. For this compound, ROESY would also show correlations between spatially close protons and could be used to differentiate between NOE and chemical exchange phenomena. libretexts.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The molecular formula of this compound is C₅H₁₁NO, corresponding to a monoisotopic mass of approximately 101.084 Da. nih.gov In accordance with the nitrogen rule, the odd nominal molecular mass (101) is indicative of the presence of a single nitrogen atom. whitman.edu

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 101. The fragmentation pattern would likely be dominated by cleavages adjacent to the amine and alcohol functional groups, a process known as alpha-cleavage. libretexts.org

Key predicted fragmentation pathways include:

Loss of the ethanol side chain: Cleavage of the C-C bond between the ring and the side chain, leading to a fragment corresponding to the azetidine ring.

Alpha-cleavage with ring opening: Fission of a C-C bond within the azetidine ring adjacent to the nitrogen atom, which is a characteristic fragmentation for cyclic amines. whitman.edumiamioh.edu

Loss of a water molecule: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at M-18 (m/z 83). libretexts.orgwhitman.edu

Loss of a hydroxymethyl radical (•CH₂OH): Alpha-cleavage next to the oxygen atom would produce a peak at m/z 70.

Predicted Key Mass Spectrometry Fragments

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 101 | [M]⁺ | Molecular Ion |

| 84 | [M-NH₃]⁺ | Loss of ammonia (B1221849) (rearrangement) |

| 83 | [M-H₂O]⁺ | Dehydration |

| 72 | [M-C₂H₅]⁺ | Alpha-cleavage in the ring |

| 70 | [M-CH₂OH]⁺ | Alpha-cleavage at the alcohol |

| 57 | [C₃H₅N]⁺ | Azetidine ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H, N-H, C-H, C-O, and C-N bonds.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity/Shape |

|---|---|---|---|

| 3550 - 3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |

| 3350 - 3310 | N-H stretch | Secondary Amine | Medium, Sharp |

| 2960 - 2850 | C-H stretch | Aliphatic (sp³) | Strong |

| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium |

| 1150 - 1050 | C-O stretch | Primary Alcohol | Strong |

| 910 - 665 | N-H wag | Secondary Amine | Strong, Broad |

The most prominent feature would be a strong, broad absorption in the 3550-3200 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded alcohol. libretexts.orgdummies.com Overlapping this, a weaker and sharper N-H stretching band from the secondary amine is expected around 3350-3310 cm⁻¹. orgchemboulder.comwikieducator.org The region just below 3000 cm⁻¹ would show strong peaks from the stretching of the aliphatic C-H bonds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no crystal structure for this compound has been reported in the primary literature, this method would provide invaluable structural data.

If a suitable single crystal could be grown, X-ray diffraction analysis would yield:

Unambiguous atomic connectivity: Confirming the proposed structure.

Precise bond lengths and angles: Providing insight into the electronic nature of the bonds.

Conformation of the azetidine ring: The four-membered azetidine ring is not planar and exhibits a characteristic "puckering." acs.org X-ray crystallography would determine the exact puckering angle and the conformation of the substituents on the ring. Studies on other azetidine derivatives have shown how substituent patterns influence this geometry. researchmap.jpnih.govfrontiersin.org

Intermolecular interactions: Revealing how molecules are arranged in the crystal lattice, including details of hydrogen bonding involving the alcohol and amine groups.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

The this compound molecule possesses a stereocenter at the C3 position of the azetidine ring, making it a chiral compound that can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

While no CD spectra for this compound are currently available, it is a powerful technique for studying chiral substances. If the enantiomers of this compound were separated, their CD spectra would be mirror images of each other. This technique could be used to:

Confirm the enantiomeric purity of a sample.

Assign the absolute configuration (R or S) of a given enantiomer, often by comparing the experimental spectrum to one predicted by theoretical calculations. nih.govrsc.org

Study conformational changes of the molecule in solution.

The chromophores in this molecule (C-N and C-O bonds) would give rise to CD signals in the far-UV region.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral azetidine (B1206935) derivatives are highly sought-after building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. researchgate.net The synthetic chemistry of azetidines is a significant and developing field of research due to their prevalence in natural products and their importance in medicinal chemistry. researchgate.net The 2-(Azetidin-3-yl)ethan-1-ol scaffold, when resolved into its individual enantiomers, can serve as a valuable chiral pool starting material. The presence of a stereocenter at the 3-position of the azetidine ring, along with the hydroxyl group, allows for diastereoselective and enantioselective transformations.

The use of chiral azetidines in asymmetric catalysis has been demonstrated. For instance, chiral C2-symmetric 2,4-bis(methoxymethyl)azetidine derivatives have been employed as catalytic chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, affording secondary alcohols with high enantiomeric excesses. researchgate.net Similarly, a chiral ligand synthesized from azetidine and (R)-BINOL has been used in a magnesium-catalyzed asymmetric ring-opening of aziridines. researchgate.net These examples highlight the potential of chiral azetidine-based ligands to induce high levels of stereocontrol in chemical reactions. The this compound moiety, with its functional handle for catalyst attachment, could be similarly developed into novel chiral ligands for a range of asymmetric transformations.

Scaffold for Complex Natural Product Synthesis